(2-Chloro-6-methylphenyl)methanol
Overview
Description
(2-Chloro-6-methylphenyl)methanol is an organic compound with the molecular formula C8H9ClO It is a chlorinated aromatic alcohol, characterized by the presence of a chloro group and a methyl group attached to a benzene ring, along with a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-methylphenyl)methanol typically involves the reaction of 2-chloro-6-methylbenzaldehyde with a reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction proceeds under mild conditions, typically at room temperature, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Large-scale production might use continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-6-methylphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form (2-Chloro-6-methylphenyl)formaldehyde or (2-Chloro-6-methylphenyl)formic acid.
Reduction: Further reduction of the hydroxymethyl group can yield (2-Chloro-6-methylphenyl)methane.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under appropriate conditions.
Major Products Formed
Oxidation: (2-Chloro-6-methylphenyl)formaldehyde, (2-Chloro-6-methylphenyl)formic acid.
Reduction: (2-Chloro-6-methylphenyl)methane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Chloro-6-methylphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Chloro-6-methylphenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chloro and hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2-Chloro-4-methylphenyl)methanol: Similar structure but with the methyl group in a different position.
(2-Bromo-6-methylphenyl)methanol: Bromine instead of chlorine.
(2-Chloro-6-ethylphenyl)methanol: Ethyl group instead of methyl.
Uniqueness
(2-Chloro-6-methylphenyl)methanol is unique due to the specific positioning of the chloro and methyl groups, which can influence its reactivity and interactions. The presence of both electron-withdrawing (chloro) and electron-donating (methyl) groups on the benzene ring can lead to unique chemical behavior compared to other similar compounds.
Biological Activity
(2-Chloro-6-methylphenyl)methanol, also known by its chemical formula C₈H₉ClO and CAS number 77206-89-4, is an aromatic compound characterized by a chlorinated phenyl structure with a hydroxymethyl group. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.
Chemical Structure and Properties
The structure of this compound consists of a phenyl ring substituted at the 2-position with a chlorine atom and at the 6-position with a methyl group. The presence of the hydroxymethyl group (-CH₂OH) enhances its reactivity and potential for biological activity. Its molecular weight is approximately 156.61 g/mol.
Anticancer Properties
Research indicates that this compound may possess anticancer properties. A study evaluated various synthesized compounds for their cytotoxic activity against human cancer cell lines, including HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer) using the MTT assay. The results suggested that certain derivatives of this compound exhibited significant cytotoxic effects, indicating its potential as an anticancer agent .
Antimicrobial Activity
The compound's structural features suggest possible antimicrobial activity. Its similarity to other chlorinated phenolic compounds, which are known for their antimicrobial properties, supports this hypothesis. Variations in substitution patterns can influence the biological behavior of such compounds, potentially enhancing their efficacy against various pathogens .
Synthesis and Derivatives
This compound can be synthesized through various chemical routes, often serving as a precursor for more complex heterocyclic compounds that exhibit diverse biological activities. The synthesis of derivatives allows for the exploration of structure-activity relationships, which is crucial in drug development .
Case Study 1: Cytotoxic Activity Assessment
In one study, researchers synthesized several derivatives of this compound and evaluated their cytotoxicity against different cancer cell lines. The findings demonstrated that modifications to the phenolic structure significantly affected the compounds' potency, emphasizing the importance of structural optimization in drug design .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound and its derivatives. The results indicated that certain derivatives displayed enhanced activity against resistant strains of bacteria and fungi, suggesting that this compound could be a valuable lead in developing new antimicrobial agents .
Comparative Analysis with Related Compounds
To understand the biological potential of this compound better, it is essential to compare it with structurally similar compounds:
Compound Name | Similarity | Notable Features |
---|---|---|
(2,4-Dichloro-6-methylphenyl)methanol | 0.97 | Increased reactivity due to additional chlorine substituent |
(3-Chloro-2-methylphenyl)methanol | 0.97 | Different chlorine position alters biological activity |
(2-Chloro-4-methylphenyl)methanol | 0.94 | Variation in methyl positioning alters properties |
(3,5-Dichloro-2-methylphenyl)methanol | 0.94 | Multiple chlorines may enhance antimicrobial activity |
2,3-Dichloro-6-methylbenzyl alcohol | 0.97 | Similar structure but different functional groups |
This table highlights how variations in substitution patterns can influence chemical behavior and potential applications.
Properties
IUPAC Name |
(2-chloro-6-methylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-6-3-2-4-8(9)7(6)5-10/h2-4,10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIYFJNPRFWSOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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